Lipophilicity Advantage for Oral Bioavailability
The target compound exhibits a calculated logP of 0.30 , which is 0.99 log units higher than that of 2-(4-morpholinyl)ethanol (logP –0.69) and 0.66 log units higher than that of 3-(4-morpholinyl)-1-propanol (logP –0.36) [1]. In drug discovery, logP values in the 0–3 range are associated with favorable oral absorption and cell permeability, while highly negative logP values often correlate with poor membrane permeability. The gem-dimethyl substitution in the target compound shifts logP into this more drug-like window without requiring additional alkylation or halogenation steps .
| Evidence Dimension | Lipophilicity (logP, calculated) |
|---|---|
| Target Compound Data | logP = 0.30 (computed by Hit2Lead algorithm) |
| Comparator Or Baseline | 2-(4-Morpholinyl)ethanol: logP = –0.69 [1]; 3-(4-Morpholinyl)-1-propanol: logP = –0.36 [1] |
| Quantified Difference | ΔlogP = +0.99 vs. 2-(4-morpholinyl)ethanol; ΔlogP = +0.66 vs. 3-(4-morpholinyl)-1-propanol |
| Conditions | Calculated partition coefficient (logP), standard algorithms (Hit2Lead, ChemTradeHub). No experimental shake-flask logP data available. |
Why This Matters
Procurement decisions for medicinal chemistry libraries prioritise building blocks with logP in the 0–3 range to improve hit-to-lead pharmacokinetics; the target compound provides this advantage inherently, whereas the common analogs require synthetic modification to achieve comparable lipophilicity.
- [1] ChemTradeHub, Physicochemical data for 2-(4-morpholinyl)ethanol (CAS 622-40-2): logP –0.689; Chem960, data for 3-(morpholin-4-yl)propan-1-ol (CAS 4441-30-9): logP –0.36110. View Source
